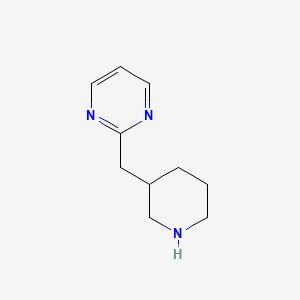

2-(Piperidin-3-ylmethyl)pyrimidine

CAS No.: 1063734-07-5

Cat. No.: VC5880941

Molecular Formula: C10H15N3

Molecular Weight: 177.251

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1063734-07-5 |

|---|---|

| Molecular Formula | C10H15N3 |

| Molecular Weight | 177.251 |

| IUPAC Name | 2-(piperidin-3-ylmethyl)pyrimidine |

| Standard InChI | InChI=1S/C10H15N3/c1-3-9(8-11-4-1)7-10-12-5-2-6-13-10/h2,5-6,9,11H,1,3-4,7-8H2 |

| Standard InChI Key | UPRVDXUSSMRSEP-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)CC2=NC=CC=N2 |

Introduction

2-(Piperidin-3-ylmethyl)pyrimidine is a chemical compound that has garnered attention in pharmaceutical and chemical research due to its unique structure and potential applications. This compound is often used as a precursor or intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Synthesis and Preparation

The synthesis of 2-(Piperidin-3-ylmethyl)pyrimidine typically involves the reaction of pyrimidine derivatives with piperidine-based compounds. The specific synthesis route can vary depending on the starting materials and desired conditions, often involving nucleophilic substitution or alkylation reactions.

Pyrimidine Derivatives

Piperidine Derivatives

Piperidine derivatives are known for their diverse pharmacological activities, including analgesic and sedative effects. Compounds like 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have shown significant analgesic activity .

Future Directions

Future research should focus on synthesizing derivatives of 2-(Piperidin-3-ylmethyl)pyrimidine and evaluating their biological activities. This could involve modifying the piperidine or pyrimidine moieties to enhance specific pharmacological effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume